(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine
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Overview
Description
(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine is a chiral compound with significant interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indanone derivatives.
Reduction: The carbonyl group of the indanone is reduced to form the corresponding alcohol. This step can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Methoxylation: The alcohol is then converted to the methoxy derivative using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Amination: The final step involves the introduction of the amine group. This can be done through reductive amination, where the methoxy-indanone is reacted with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the synthesis of (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of hydride donors such as lithium aluminum hydride.
Substitution: Nucleophiles like halides or thiols in the presence of a base.
Major Products
Oxidation: Formation of indanone derivatives.
Reduction: Formation of N-methyl or N-ethyl derivatives.
Substitution: Formation of halogenated or thiolated indane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of chiral recognition and enantioselective synthesis.
Biology
In biological research, this compound can be used to study the interactions of chiral amines with biological molecules. It serves as a model compound for understanding the behavior of chiral drugs and their interactions with enzymes and receptors.
Medicine
Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine: The enantiomer of the compound, which may have different biological activities and properties.
1-methoxy-2,3-dihydro-1H-inden-2-amine: Without specific stereochemistry, this compound may exhibit different reactivity and interactions.
2-methoxy-2,3-dihydro-1H-inden-1-amine: A positional isomer with different chemical and biological properties.
Uniqueness
The unique stereochemistry of (1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine distinguishes it from its isomers and enantiomers. This specific configuration can lead to unique interactions with chiral environments, making it particularly valuable in enantioselective synthesis and chiral recognition studies.
Properties
IUPAC Name |
(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICMWRZNBCKBU-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2=CC=CC=C12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H](CC2=CC=CC=C12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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